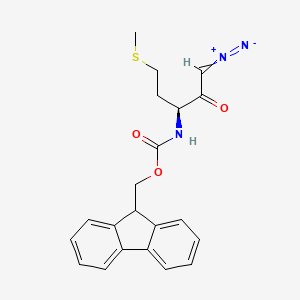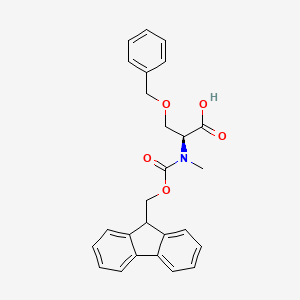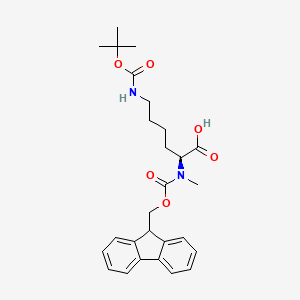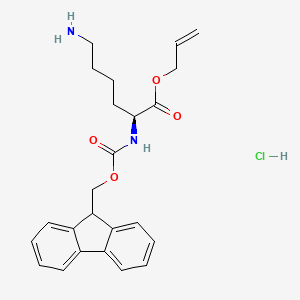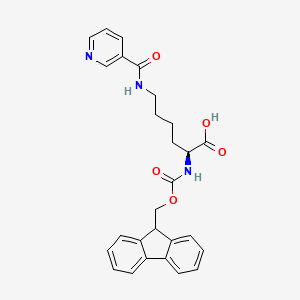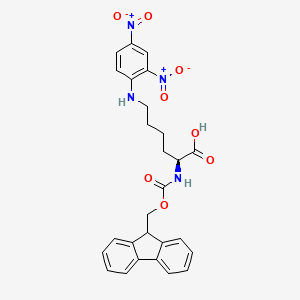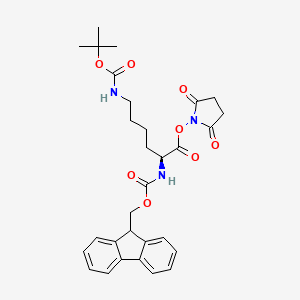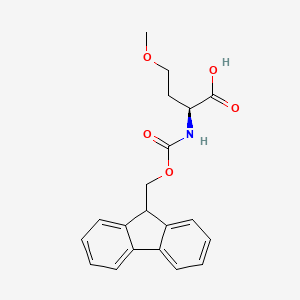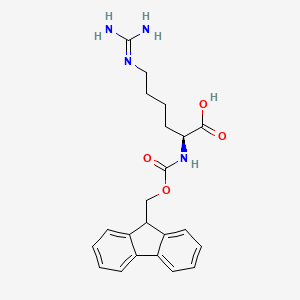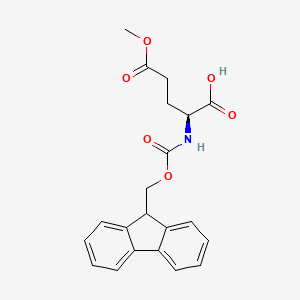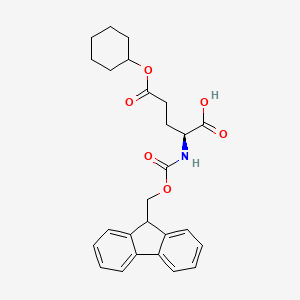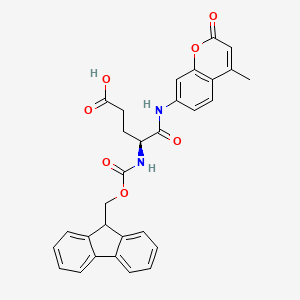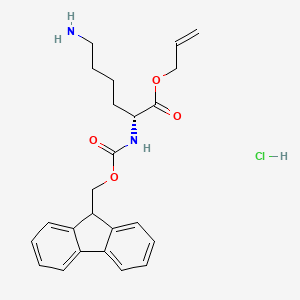
Fmoc-D-Lys-Oall HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Lys-Oall HCl, also known as allyl (2R)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate hydrochloride, is a derivative of lysine. It is commonly used in peptide synthesis as a protecting group for the amino acid lysine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of lysine during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys-Oall HCl typically involves the protection of the amino group of D-lysine with the Fmoc group. This is achieved by reacting D-lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The allyl ester group is then introduced by reacting the Fmoc-protected D-lysine with allyl chloroformate. The final product, this compound, is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-D-Lys-Oall HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.
Substitution Reactions: The allyl ester group can be removed using palladium-catalyzed hydrogenation, resulting in the formation of the free carboxyl group.
Coupling Reactions: The free amino and carboxyl groups can participate in peptide bond formation, allowing the compound to be incorporated into peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas is used to remove the allyl ester group.
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group results in the formation of D-lysine allyl ester.
Substitution: Removal of the allyl ester group results in the formation of D-lysine.
Coupling: Formation of peptide bonds results in the incorporation of Fmoc-D-Lys-Oall into peptide chains.
科学的研究の応用
Fmoc-D-Lys-Oall HCl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the conjugation of peptides to other molecules for various applications, including drug delivery and diagnostics.
Material Science: Used in the development of peptide-based materials and hydrogels for biomedical applications.
作用機序
The primary mechanism of action of Fmoc-D-Lys-Oall HCl involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during peptide bond formation. The allyl ester group protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-Lys-Oall HCl: Similar to Fmoc-D-Lys-Oall HCl but with the L-lysine isomer.
Fmoc-D-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the allyl ester group.
Fmoc-D-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) protecting group instead of the allyl ester group.
Uniqueness
This compound is unique due to its combination of the Fmoc and allyl ester protecting groups, which provide selective protection for both the amino and carboxyl groups of lysine. This allows for greater flexibility and control in peptide synthesis, making it a valuable tool for researchers in the field of peptide chemistry .
特性
IUPAC Name |
prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-VZYDHVRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
